

# A Technical Guide to the Binding Affinity of Darunavir to HIV Protease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Darunavir Ethanolate*

Cat. No.: *B192935*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding affinity of darunavir to its target, the human immunodeficiency virus type 1 (HIV-1) protease. Darunavir is a second-generation protease inhibitor (PI) renowned for its high potency and significant barrier to the development of drug resistance. A key factor in its efficacy is its exceptionally high binding affinity for the HIV-1 protease active site. This document consolidates quantitative data, details common experimental protocols for affinity determination, and illustrates the underlying molecular interactions and experimental workflows.

## Quantitative Analysis of Darunavir's Binding Affinity

Darunavir's distinction among protease inhibitors lies in its extraordinarily tight and durable binding to the HIV-1 protease. Its binding affinity has been quantified by various biophysical techniques, consistently demonstrating picomolar-level inhibition. The data presented below is for the active moiety, darunavir, as binding assays are conducted in solution where the ethanolate salt form dissociates.

The binding of darunavir to wild-type (WT) protease is characterized by a favorable enthalpy ( $\Delta H$ ), indicating strong hydrogen bonding and van der Waals interactions, and a very slow dissociation rate ( $k_{off}$ ), which contributes to its prolonged inhibitory effect.[\[1\]](#)[\[2\]](#)

Table 1: Quantitative Binding Parameters of Darunavir to Wild-Type HIV-1 Protease

| Parameter                  | Reported Value                              | Method                                 | Comments                                                                                                                                            | Source(s) |
|----------------------------|---------------------------------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dissociation Constant (Kd) | $4.5 \times 10^{-12} \text{ M}$<br>(4.5 pM) | Isothermal Titration Calorimetry (ITC) | Represents extremely high affinity. Binding is approximately 100-fold tighter than its predecessor, amprenavir.                                     | [3][4][5] |
| Dissociation Constant (Kd) | $< 1 \times 10^{-12} \text{ M}$ (< 1 pM)    | Surface Plasmon Resonance (SPR)        | Affinity was more than 100-fold higher than other PIs tested.                                                                                       | [1]       |
| Inhibition Constant (Ki)   | 0.17 nM                                     | Kinetic Inhibition Assay               | Against HIV-2 Protease. Value is 17-fold weaker than against HIV-1 protease.                                                                        |           |
| IC50                       | 3 nM                                        | Cell-based Assay (MT-2 cells)          | Demonstrates potent antiviral activity in a cellular context.                                                                                       | [6][7]    |
| Dissociation Rate (koff)   | $< 1 \times 10^{-5} \text{ s}^{-1}$         | Surface Plasmon Resonance (SPR)        | Extremely slow dissociation, leading to a dissociative half-life of over 240 hours. This is a key factor in its high genetic barrier to resistance. | [1][8]    |

|                                     |                                                  |                                              |                                                                                                              |     |
|-------------------------------------|--------------------------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----|
| Association Rate<br>( $k_{on}$ )    | $\sim 2 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$ | Surface Plasmon<br>Resonance<br>(SPR)        | Fast association,<br>comparable to its<br>structural<br>analogue<br>amprenavir.                              | [1] |
| Binding Enthalpy<br>( $\Delta H$ )  | -12.1 kcal/mol                                   | Isothermal<br>Titration<br>Calorimetry (ITC) | Highly favorable<br>enthalpy change,<br>driven by strong<br>hydrogen bonds<br>with the protease<br>backbone. | [2] |
| Binding Entropy<br>( $-T\Delta S$ ) | -3.1 kcal/mol                                    | Isothermal<br>Titration<br>Calorimetry (ITC) | Favorable<br>entropy change<br>contributing to<br>the overall free<br>energy of<br>binding.                  | [2] |

## Mechanism of High-Affinity Binding

Darunavir is a nonpeptidic, competitive inhibitor that occupies the active site of the HIV-1 protease dimer.[3][9] HIV-1 protease is essential for viral maturation, as it cleaves Gag and Gag-Pol polyproteins into functional enzymes and structural proteins.[9][10] By blocking this active site, darunavir prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions.[11]

The inhibitor's exceptional potency is attributed to several structural features:

- **Backbone Interactions:** Darunavir was specifically designed to maximize hydrogen bonds with the backbone atoms of the protease active site, particularly with residues Asp29 and Asp30.[2][4] These interactions are less susceptible to disruption by mutations, which often alter side chains.[3]
- **Substrate Envelope Fit:** It fits snugly within the "substrate envelope," which is the consensus volume occupied by the natural substrates of the protease.[4][5]

- Molecular Flexibility: The structure of darunavir allows it to adapt to conformational changes in the protease active site, maintaining its tight binding even in the presence of mutations that confer resistance to other PIs.[\[11\]](#)

Interestingly, studies have also suggested that darunavir may possess a dual mode of action, not only binding to the active site of the dimer but also potentially inhibiting the dimerization of protease monomers, which is a prerequisite for its enzymatic activity.[\[9\]](#)[\[12\]](#) Kinetic analyses have also pointed to a second binding site on the protease surface, which may contribute to its mixed-type inhibition profile and overall potency.[\[13\]](#)[\[14\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darunavir - Wikipedia [en.wikipedia.org]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 11. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Binding Affinity of Darunavir to HIV Protease]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b192935#darunavir-ethanolate-binding-affinity-to-hiv-protease>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)